5-(t-Butyl)-2-isopropoxybenZoic acid
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Overview
Description
5-(Tert-butyl)-2-isopropoxybenzoic acid is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-isopropoxybenzoic acid typically involves the esterification of 5-(tert-butyl)-2-hydroxybenzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(Tert-butyl)-2-isopropoxybenzoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
5-(Tert-butyl)-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-hydroxybenzoic acid: Lacks the isopropoxy group but shares the tert-butyl and benzoic acid moieties.
2-Isopropoxybenzoic acid: Contains the isopropoxy and benzoic acid groups but lacks the tert-butyl group.
Tert-butyl benzoate: Contains the tert-butyl and benzoic acid groups but lacks the isopropoxy group.
Uniqueness
5-(Tert-butyl)-2-isopropoxybenzoic acid is unique due to the combination of the tert-butyl, isopropoxy, and benzoic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H20O3 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H20O3/c1-9(2)17-12-7-6-10(14(3,4)5)8-11(12)13(15)16/h6-9H,1-5H3,(H,15,16) |
InChI Key |
UYSHSIDOEYRBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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